2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide” is a complex organic compound that features a benzodioxepin ring, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the benzodioxepin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.
Coupling reactions: The final step involves coupling the benzodioxepin and thiazole rings with the pyridine ring under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the pyridine ring or the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Possible use as a therapeutic agent targeting specific biological pathways.
Industry
Material Science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzodioxepin derivatives: Compounds with similar benzodioxepin structures.
Thiazole derivatives: Compounds containing the thiazole ring.
Pyridine derivatives: Compounds with pyridine rings.
Uniqueness
The unique combination of benzodioxepin, thiazole, and pyridine rings in “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide” sets it apart from other compounds, potentially offering unique properties and applications.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H17N3O3S/c23-18(11-13-2-3-16-17(10-13)25-9-1-8-24-16)22-19-21-15(12-26-19)14-4-6-20-7-5-14/h2-7,10,12H,1,8-9,11H2,(H,21,22,23) |
InChI Key |
JXZGUVLOOUJWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.